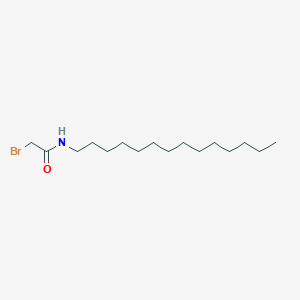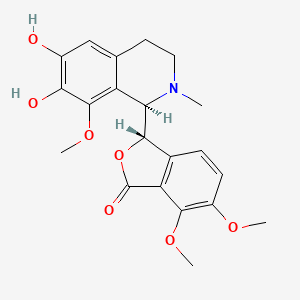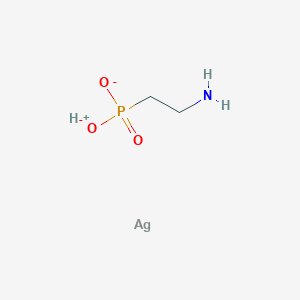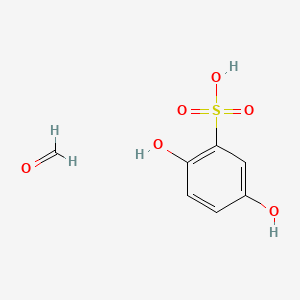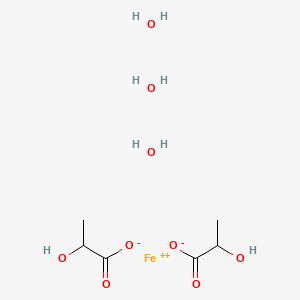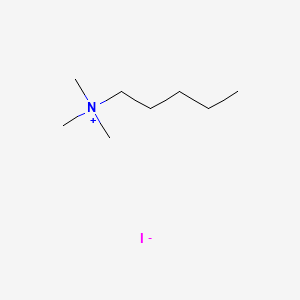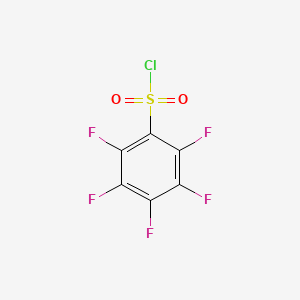
Pentafluorbenzolsulfonylchlorid
Übersicht
Beschreibung
Pentafluorobenzenesulfonyl chloride (PFBS) is a highly reactive, halogenated sulfonyl chloride compound. It is widely used in organic synthesis, particularly in the preparation of fluorinated compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty monomers. PFBS is a versatile reagent, with a wide range of applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
Fluorierte Bausteine
Pentafluorbenzolsulfonylchlorid wird als fluorierter Baustein bei der Synthese verschiedener organischer Verbindungen verwendet {svg_1}. Es ist ein wichtiger Bestandteil bei der Herstellung vieler fluorierter Verbindungen aufgrund seiner hohen Reaktivität und Selektivität {svg_2}.
Derivatisierungsreagenz
Es wird als Derivatisierungsreagenz für die gleichzeitige Bestimmung von Fluoxetin und p-Trifluormethylphenol eingesetzt {svg_3} {svg_4}. Dies sind ein O-dealkyliertes Metabolit von Fluoxetin in menschlichen Lebermikrosomen {svg_5} {svg_6}.
Elektrophoretische Markierung
This compound wird zur elektrophoretischen Markierung kleiner Tyrosylpeptide verwendet {svg_7} {svg_8}. Dies ermöglicht ihre Analyse mittels Gaschromatographie mit Elektroneneinfangdetektion {svg_9} {svg_10}.
Amphetamin-Derivatisierung
Es wird als Derivatisierungsreagenz für Amphetamin eingesetzt {svg_11}. Dies wird bei der Bestimmung von Amphetamin in menschlichen Plasmasproben unter Verwendung von Gaschromatographie mit Elektroneneinfangdetektion verwendet {svg_12}.
Synthese perfluorierter Phenylverbindungen
This compound reagiert in Gegenwart eines Ruthenium(II)-Katalysators mit Benzol- und Thiophenderivaten zu entsprechenden perfluorierten Phenylverbindungen {svg_13}.
Analytische Chemie
In der analytischen Chemie wird es als Reagenz zum Nachweis und zur Quantifizierung verschiedener Substanzen verwendet. Seine hohe Reaktivität und Selektivität machen es zu einem wertvollen Werkzeug in diesem Bereich {svg_14} {svg_15}.
Wirkmechanismus
Target of Action
Pentafluorobenzenesulfonyl chloride is a type of sulfonyl chloride, which is primarily used in acylation reactions . Its primary targets are organic compounds, particularly those containing nucleophilic functional groups such as amines and alcohols .
Mode of Action
The compound interacts with its targets through a process known as acylation. In this reaction, the sulfonyl chloride group in Pentafluorobenzenesulfonyl chloride reacts with the nucleophilic functional group in the target molecule, leading to the formation of a new bond and the release of a chloride ion .
Biochemical Pathways
The exact biochemical pathways affected by Pentafluorobenzenesulfonyl chloride depend on the specific targets it interacts with. It’s commonly used in the synthesis of sulfonamide compounds . Sulfonamides are a class of compounds that have various applications, including the development of pharmaceuticals .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and should be stored in a dry environment .
Result of Action
The primary result of Pentafluorobenzenesulfonyl chloride’s action is the formation of new organic compounds through acylation. These new compounds can have a wide range of properties and uses, depending on the nature of the target molecule .
Action Environment
The action of Pentafluorobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the sulfonyl chloride group, which can reduce the compound’s efficacy . Therefore, reactions involving Pentafluorobenzenesulfonyl chloride should be carried out in a dry environment .
Biochemische Analyse
Biochemical Properties
Pentafluorobenzenesulfonyl chloride plays a crucial role in biochemical reactions, primarily as a derivatizing agent. It reacts with amines, alcohols, and thiols to form stable sulfonamide, sulfonate, and sulfonothioate derivatives, respectively . This compound interacts with enzymes such as cytochrome P450 and proteins like albumin, facilitating the detection of metabolites and drugs in biological samples . The nature of these interactions involves the formation of covalent bonds between pentafluorobenzenesulfonyl chloride and the functional groups of the target biomolecules, enhancing their stability and detectability.
Cellular Effects
Pentafluorobenzenesulfonyl chloride affects various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of certain enzymes, leading to altered metabolic pathways and changes in cellular homeostasis. Additionally, pentafluorobenzenesulfonyl chloride can impact gene expression by modifying transcription factors and other regulatory proteins, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of pentafluorobenzenesulfonyl chloride involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity . For example, pentafluorobenzenesulfonyl chloride can inhibit cytochrome P450 enzymes, affecting the metabolism of drugs and other xenobiotics. Additionally, it can alter gene expression by modifying transcription factors, resulting in changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pentafluorobenzenesulfonyl chloride can change over time due to its stability and degradation. This compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of pentafluorobenzenesulfonic acid . Long-term exposure to pentafluorobenzenesulfonyl chloride can result in cumulative effects on cellular function, including changes in enzyme activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and homeostasis.
Dosage Effects in Animal Models
The effects of pentafluorobenzenesulfonyl chloride vary with different dosages in animal models. At low doses, this compound can act as a selective inhibitor of certain enzymes, while at high doses, it can cause toxic or adverse effects . For instance, high doses of pentafluorobenzenesulfonyl chloride can lead to oxidative stress and cellular damage, resulting in impaired organ function and systemic toxicity. Threshold effects have been observed, where the compound exhibits minimal effects at low concentrations but significant toxicity at higher concentrations.
Metabolic Pathways
Pentafluorobenzenesulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular macromolecules. The metabolic flux of pentafluorobenzenesulfonyl chloride can influence the levels of metabolites and other biomolecules, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, pentafluorobenzenesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins . This compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. Additionally, pentafluorobenzenesulfonyl chloride can be taken up by cells through passive diffusion or active transport mechanisms, leading to its accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of pentafluorobenzenesulfonyl chloride can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, pentafluorobenzenesulfonyl chloride can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, its localization to the nucleus can influence gene expression by modifying transcription factors and other nuclear proteins.
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentafluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF5O2S/c7-15(13,14)6-4(11)2(9)1(8)3(10)5(6)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCTEGNHXRPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232213 | |
| Record name | Pentafluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-53-1 | |
| Record name | 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorobenzenesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 832-53-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentafluorobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.473 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentafluorobenzenesulfonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P6FR9SY79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Pentafluorobenzenesulfonyl chloride useful as a derivatizing reagent in analytical chemistry?
A1: Pentafluorobenzenesulfonyl chloride exhibits high reactivity towards amines and alcohols, forming stable derivatives amenable to gas chromatography with electron-capture detection. This property allows for the sensitive detection of trace amounts of compounds like tyrosyl peptides, β-phenylethylamine, amphetamine, and tranylcypromine in biological samples [, , , ].
Q2: Can you elaborate on the reaction of Pentafluorobenzenesulfonyl chloride with alkenes in the presence of metal catalysts?
A2: Research has shown that Pentafluorobenzenesulfonyl chloride reacts with styrenes in the presence of a ruthenium(II) phosphine complex to yield (E)-1-aryl-2-(pentafluorobenzenesulfonyl)ethene after treatment with triethylamine [, ]. Alternatively, using a palladium catalyst in the presence of a base produces a mixture of (E)-1-aryl-2-(pentafluorophenyl)ethene and (E)-1-aryl-2-(pentafluorobenzenesulfonyl)ethene [, ].
Q3: How does the presence of a sulfonylonio substituent affect the reactivity of Pentafluorobenzenesulfonyl chloride in SNAr reactions?
A3: Introducing a sulfonylonio group, achieved by reacting Pentafluorobenzenesulfonyl chloride with reagents like 4-dimethylaminopyridine (DMAP) and trimethylsilyl triflate (TMSOTf), significantly enhances its reactivity in nucleophilic aromatic substitution (SNAr) reactions [, ]. This effect is attributed to the strong electron-withdrawing nature of the sulfonylonio group, making the aromatic ring more susceptible to nucleophilic attack.
Q4: Are there examples of SNAr reactions with Pentafluorobenzenesulfonyl chloride modified with a sulfonylonio group?
A4: Yes, reacting Pentafluorobenzenesulfonyl chloride with excess DMAP/TMSOTf leads to complete substitution of all fluorine atoms, producing hexakis[(4-dimethylamino)-1-pyridinio]benzene hexakis(trifluoromethansulfonate) at room temperature [, ]. This demonstrates the dramatic increase in reactivity facilitated by the sulfonylonio substituent.
Q5: Pentafluorobenzenesulfonyl chloride is used in the synthesis of 4(3H)-quinazolinones. What is the reaction mechanism?
A5: The reaction involves a 2-fluoro substituted benzoyl chloride and a 2-amino-N-heterocycle []. The mechanism likely starts with the ring nitrogen of the heterocycle attacking the benzoyl chloride. This is followed by an intramolecular nucleophilic aromatic substitution, where the fluorine atom ortho to the carbonyl group is replaced []. This method offers a simple, one-step route to diverse 4(3H)-quinazolinones.
Q6: What happens when a 4(3H)-quinazolinone synthesized from Pentafluorobenzenesulfonyl chloride is treated with nucleophiles?
A6: Treating a 4(3H)-quinazolinone, like the one derived from 2-fluorobenzoyl chloride and 2-aminopyrimidine, with nucleophiles such as methanol or butylamine leads to ring-opening by cleaving the amide bond []. This highlights the influence of the fluorine substituents on the reactivity of the resulting heterocycle.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





